

# Technical Guide: Physicochemical and Solubility Profile of 1-Acenaphthenone

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## Compound of Interest

Compound Name: 1-Acenaphthenone

Cat. No.: B129850

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## Introduction

**1-Acenaphthenone** is a tricyclic aromatic ketone with the molecular formula  $C_{12}H_8O$ .<sup>[1]</sup> It serves as a key intermediate in the synthesis of various complex organic compounds. Understanding its physical properties and solubility is crucial for its application in chemical synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the available data on the physical and solubility properties of **1-Acenaphthenone**, along with standardized experimental protocols for their determination.

## Physical Properties

The physical properties of **1-Acenaphthenone** are summarized in the table below. These properties are essential for handling, processing, and designing experiments involving this compound.

| Property          | Value   | Source              |
|-------------------|---|---------------------|
| Molecular Formula | C <sub>12</sub> H <sub>8</sub> O  | <a href="#">[1]</a> |
| Molecular Weight  | 168.19 g/mol  | PubChem             |
| Appearance        | Not explicitly stated, but related aromatic ketones are often crystalline solids. |                     |
| Melting Point     | 121-123 °C  | iChemical           |
| Boiling Point     | 337.12 °C   | Biosynth            |
| Flash Point       | 149.12 °C   | Biosynth            |

## Solubility Profile

Precise quantitative solubility data for **1-Acenaphthenone** in a wide range of organic solvents is not readily available in the reviewed literature. However, based on the general solubility of aromatic ketones and data for structurally related compounds, a qualitative solubility profile can be inferred. Aromatic ketones are typically soluble in organic solvents and insoluble in water. For instance, the related compound acenaphthenequinone is known to be soluble in organic solvents like ethanol, acetone, and chloroform, while exhibiting poor solubility in water. A study detailing the synthesis of acenaphthenequinones from **1-acenaphthenones** utilized dimethyl sulfoxide (DMSO) as the solvent, indicating the solubility of **1-acenaphthenone** in DMSO.

The following table provides an estimated qualitative solubility profile for **1-Acenaphthenone**. Experimental verification is recommended for specific applications.

| Solvent                   | Expected Solubility | Rationale/Reference  |
|---------------------------|---------------------|--|
| Water                     | Insoluble           | General property of aromatic ketones.  |
| Methanol                  | Soluble             | Acenaphthene, a related hydrocarbon, is soluble in methanol. <a href="#">[2]</a>   |
| Ethanol                   | Soluble             | Acenaphthenequinone is soluble in ethanol.   |
| Acetone                   | Soluble             | Acenaphthenequinone is soluble in acetone. <a href="#">[3]</a>   |
| Chloroform                | Soluble             | Acenaphthenequinone is soluble in chloroform. <a href="#">[3]</a><br>Acenaphthene is also soluble in chloroform. <a href="#">[4]</a> |
| Toluene                   | Soluble             | Acenaphthene is soluble in toluene.  |
| Dimethyl Sulfoxide (DMSO) | Soluble             | Used as a solvent in reactions involving 1-acenaphthenone.   |

## Experimental Protocols

The following are detailed methodologies for determining the key physical and solubility properties of **1-Acenaphthenone**.

### Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)

- Thermometer (calibrated)
- Mortar and pestle
- Heating oil (if using a Thiele tube)

**Procedure:**

- Sample Preparation: Finely powder a small amount of **1-Acenaphthenone** using a mortar and pestle.
- Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup:
  - Thiele Tube: Secure the capillary tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the heating oil of a Thiele tube.
  - Digital Apparatus: Place the capillary tube into the designated slot in the heating block of the digital melting point apparatus.
- Heating: Begin heating the apparatus. For a preliminary determination, a rapid heating rate can be used. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

## Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

**Apparatus:**

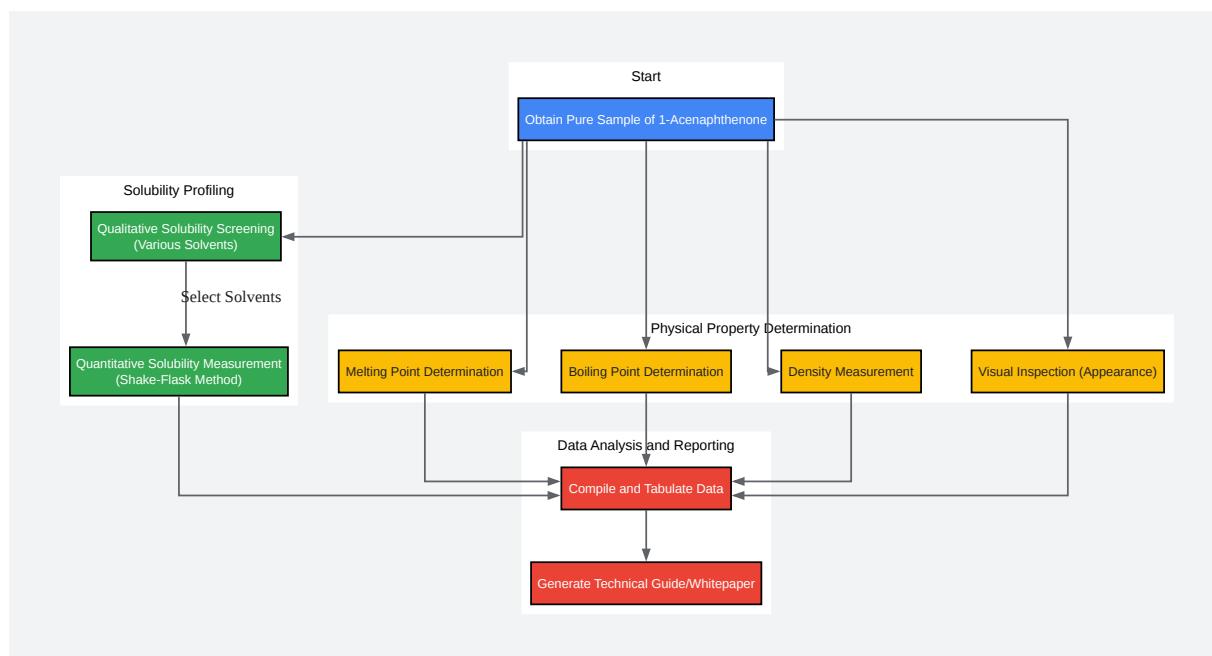
- Analytical balance
- Vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

**Procedure:**

- Preparation of Supersaturated Solution: Add an excess amount of **1-Acenaphthenone** to a known volume of the desired solvent in a vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
- Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.
- Quantification: Dilute the filtered solution to a known volume with the same solvent. Determine the concentration of **1-Acenaphthenone** in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

## Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound such as **1-Acenaphthene**.



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Caption: Physicochemical characterization workflow for **1-Acenaphthenone**.

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## References

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